molecular formula C12H17NO2 B1605999 N,N-diethyl-2-methoxybenzamide CAS No. 51674-10-3

N,N-diethyl-2-methoxybenzamide

Cat. No.: B1605999
CAS No.: 51674-10-3
M. Wt: 207.27 g/mol
InChI Key: ZFIIUAIWXACNKN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methoxybenzamide is a chemical compound known for its use as an insect repellent. It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the second position and diethylamino groups at the nitrogen atom. This compound is commonly used in various formulations to repel insects, particularly mosquitoes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with diethylamine to yield the final product. The detailed procedure is as follows :

  • Formation of 2-methoxybenzoyl chloride:

    • 2-methoxybenzoic acid (20 g, 0.13 mol) is reacted with thionyl chloride (135 mL, 220 g, 1.85 mol) under nitrogen atmosphere.
    • Dimethylformamide (0.34 mL, 4.4 mmol) is added dropwise to catalyze the reaction.
    • The mixture is stirred until effervescence ceases, and excess thionyl chloride is removed by distillation.
  • Formation of this compound:

    • The resulting 2-methoxybenzoyl chloride is dissolved in dry tetrahydrofuran and cooled in an ice bath.
    • Diethylamine (50 mL, 0.48 mol) is added slowly with stirring.
    • The mixture is stirred further, and the product is extracted with methylene chloride, washed, and purified by distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.

Common Reagents and Conditions:

    Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

    Substitution: Products depend on the substituent introduced.

    Oxidation: Oxidized derivatives of the benzamide structure.

    Reduction: Reduced forms of the amide group.

Scientific Research Applications

N,N-Diethyl-2-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The primary mechanism by which N,N-diethyl-2-methoxybenzamide exerts its insect repellent effect involves interfering with the olfactory receptors of insects, particularly mosquitoes. This disruption prevents insects from detecting human scents, thereby reducing the likelihood of bites. The molecular targets include specific olfactory receptors and neural pathways involved in scent detection .

Comparison with Similar Compounds

    N,N-Diethyl-3-methylbenzamide: Another insect repellent with a similar structure but different substitution pattern.

    N,N-Diethylbenzamide: Lacks the methoxy group, resulting in different chemical properties and efficacy.

Uniqueness: N,N-Diethyl-2-methoxybenzamide is unique due to its specific substitution pattern, which enhances its effectiveness as an insect repellent compared to other similar compounds. The presence of the methoxy group at the second position plays a crucial role in its olfactory disruption mechanism .

Properties

IUPAC Name

N,N-diethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIIUAIWXACNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323988
Record name N,N-diethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-10-3
Record name 51674-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-diethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N-dimethylformamide (0.52 ml, 6.70 mmol, 0.034 equiv) was added dropwise to a solution of 2-methoxy-benzoic acid (30.0 g, 197.2 mmol) in thionyl chloride (200 ml) at room temperature under an atmosphere of argon. The solution was stirred at room temperature for 45 minutes. Volatiles were removed in vacuo, and the residue was azeotroped with toluene (2×100 ml). The acid chloride was dissolved in anhydrous THF (220 ml), cooled to 0° C., and diethylamine (105 ml, 1.01 mol, 5.1 equiv) was added dropwise. The suspension was stirred at 0° C. for 10 minutes, when TLC analysis indicated complete conversion. The reaction mixture was diluted with water (50 ml) and extracted three times with EtOAc. The combined organic layers were washed with water (100 ml) and concentrated aqueous NH4Cl solution (50 ml), dried over Na2SO4, filtered and concentrated in vacuo. Purification of the residue via flash chromatography (gradient of hexane/EtOAc 6:4 to 3:7) afforded the title compound (40.87 g, quant.). 1H NMR (400 MHz, CDCl3): δ=7.31 (ddd, J=9.0/7.3/1.7 Hz, 1H), 7.17 (dd, J=7.1 Hz/1.5 Hz, 1H), 6.95 (dt, J=7.5/1.0 Hz, 1H), 6.89 (br d, J=8.3 Hz, 1H), 3.80 (s, 3H), 3,62-3.48 (br m, 2H), 3.13 (q, J=7.4 Hz, 2H), 1.23 (t, J=7.1 Hz, 3H), 1.02 (t, J=7.1 Hz, 3H). MS (ES+): 208 (M+H)+.
Quantity
105 mL
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reactant
Reaction Step One
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50 mL
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30 g
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200 mL
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solvent
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0.52 mL
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catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into a three-necked flask (200 ml), a toluene solution (56 g) containing diethylamine (25.80 g; 0.352 moles) was placed. While the flask was cooled with ice water and the solution was stirred, a toluene solution (30 g) of 2-methoxybenzoyl chloride (2.00 g; 0.117 moles) was added dropwise over 30 minutes. After the addition was completed, water was added to the resultant mixture, and diethylamine and diethylamine hydrochloride in excess amounts were removed. The obtained toluene layer was dehydrated with MgSO4. Then, the solvent was removed by distillation, and a light yellow liquid was obtained (the obtained amount: 22.81 g; the yield: 94%).
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56 g
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reactant
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25.8 g
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reactant
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ice water
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reactant
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30 g
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reactant
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2 g
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reactant
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resultant mixture
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Synthesis routes and methods IV

Procedure details

A solution of diethylamine (25.8 g, 0.352 mol) in toluene (toluene 30.8 g) was placed in a 200-mL four-neck flask. Under cooling with ice, a solution of 2-methoxybenzoic chloride (20 g, 0.117 mol) in toluene (toluene 10.0 g) was added dropwise gradually in order to prevent sudden surge of heat. After completion of addition of the entire amount of the solution, the formed amine hydrochloride was removed through extraction with water. The thus-obtained toluene layer was dried over MgSO4, and the solvent was vaporized out, to thereby yield 22.8 g of 2-methoxy-N,N-diethylbenzamide (yield: 94%).
Quantity
25.8 g
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reactant
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30.8 g
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solvent
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20 g
Type
reactant
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Quantity
10 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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